molecular formula C16H17NO3 B1324903 N-[2-(3-phenoxyphenoxy)ethyl]acetamide CAS No. 933900-24-4

N-[2-(3-phenoxyphenoxy)ethyl]acetamide

Cat. No.: B1324903
CAS No.: 933900-24-4
M. Wt: 271.31 g/mol
InChI Key: SYLHXDKIUCLPKM-UHFFFAOYSA-N
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Description

N-[2-(3-Phenoxyphenoxy)ethyl]acetamide (CAS Number: 933900-24-4) is a chemical compound with the molecular formula C 16 H 17 NO 3 and a molecular weight of 271.31 g/mol . It belongs to the class of phenoxy acetamide derivatives, which are recognized in medicinal chemistry as a promising scaffold for the development of new pharmaceutical compounds . Recent scientific investigations into structurally related benzylphenoxyacetamide (BPA) molecules have highlighted the significant potential of this chemical class in oncology research, particularly in the development of anti-glioblastoma agents . These studies suggest that the phenoxy acetamide core structure can be engineered to inhibit cancer cell proliferation, and modifications to the amide moiety, in particular, are a key strategy for optimizing biological activity and improving physical properties such as water solubility . The structural features of this compound provide a versatile template for further chemical exploration in various research programs. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(3-phenoxyphenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-13(18)17-10-11-19-15-8-5-9-16(12-15)20-14-6-3-2-4-7-14/h2-9,12H,10-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLHXDKIUCLPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC(=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 2 3 Phenoxyphenoxy Ethyl Acetamide and Analogues

Established Synthetic Pathways for Acetamide (B32628) Derivatives

The formation of the core acetamide structure in molecules like N-[2-(3-phenoxyphenoxy)ethyl]acetamide relies on fundamental reactions that create ether and amide bonds. These established methods are widely used in the synthesis of various phenoxyacetamide and aryloxyacetamide derivatives.

Condensation Reactions in Phenoxyacetamide Synthesis

Condensation reactions are pivotal in the synthesis of phenoxyacetamide derivatives, primarily for the formation of the amide linkage. ijper.org These reactions typically involve the coupling of a carboxylic acid or its derivative with an amine, resulting in the formation of an amide bond and the elimination of a small molecule, such as water. In the context of this compound synthesis, the final step would involve the condensation of 2-(3-phenoxyphenoxy)ethanamine with an acetylating agent like acetic anhydride or acetyl chloride. nih.gov

The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the acetylating agent. This is a common and efficient method for forming robust amide bonds. For instance, the reaction of ethylamine with acetic anhydride yields N-acetylethylamine and acetic acid as a byproduct. A similar principle applies to the synthesis of more complex acetamides.

Phenoxyacetic acids, which can be precursors in some synthetic routes, are themselves prepared via a condensation reaction known as the Williamson ether synthesis. This involves the reaction of a phenol with chloroacetic acid in the presence of a base like sodium hydroxide. nih.gov The base deprotonates the phenol to form a phenoxide ion, which then acts as a nucleophile, attacking the alpha-carbon of chloroacetic acid to form the phenoxyacetic acid. nih.gov

Reactant 1Reactant 2ProductReaction Type
2-(3-phenoxyphenoxy)ethanamineAcetic anhydrideThis compoundCondensation (Amide formation)
3-Phenoxyphenol2-Chloroethanol2-(3-phenoxyphenoxy)ethanolCondensation (Ether synthesis)
PhenolChloroacetic acidPhenoxyacetic acidCondensation (Ether synthesis)

Displacement Reactions in Aryloxyacetamide Preparation

Displacement reactions, particularly nucleophilic substitution, are fundamental to constructing the aryloxy ether linkage present in this compound. The Williamson ether synthesis is a classic example of such a reaction, where an alkoxide or phenoxide ion displaces a halide from an alkyl halide to form an ether.

In a plausible synthetic route to the target molecule, 3-phenoxyphenol would be deprotonated by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide. This nucleophile would then react with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) via an SN2 displacement reaction to yield the intermediate 2-(3-phenoxyphenoxy)ethanol. This alcohol can then be converted to the corresponding amine, 2-(3-phenoxyphenoxy)ethanamine, which is the direct precursor for the final acetylation step.

The efficiency of this displacement reaction is influenced by factors such as the nature of the leaving group (I > Br > Cl), the solvent, and the reaction temperature. The synthesis of various phenoxyacetamide derivatives often relies on this robust method for creating the crucial C-O-C ether bond. nih.gov

Advanced Synthetic Approaches

To enhance reaction efficiency, reduce reaction times, and improve yields, advanced synthetic methodologies have been applied to the synthesis of phenoxyacetamides. These include microwave-assisted techniques and the use of sophisticated catalytic systems.

Microwave-Assisted Synthesis Techniques for Phenoxyacetamides

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of phenoxyacetamide derivatives. chim.it Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.net

Specifically, the N-acetylation of amines, a key step in the synthesis of this compound, can be efficiently carried out under microwave irradiation. For example, the acetylation of various amines has been successfully performed using acetic anhydride under solvent-free conditions or in the presence of a catalyst. The use of microwave heating can dramatically reduce the reaction time for such acetylations from hours to minutes. researchgate.net Furthermore, microwave-assisted synthesis has been employed in the preparation of phenoxy oxazolines from phenoxy acetic acids and ethanolamine, demonstrating its utility in constructing related heterocyclic structures. nih.gov

ReactionConventional Method TimeMicrowave-Assisted TimeAdvantage
N-acetylation of aminesSeveral hours5-10 minutesDrastic reduction in reaction time
Synthesis of phenoxy oxazolinesNot specifiedShorter reaction timeIncreased efficiency

Catalytic Systems and Reaction Optimization in Derivative Synthesis

The use of catalytic systems plays a crucial role in modern organic synthesis, offering pathways to desired products with high efficiency and selectivity. In the synthesis of acetamide derivatives, various catalytic systems have been developed to facilitate both C-O (ether) and C-N (amide) bond formation.

For the synthesis of the ether linkage, phase-transfer catalysts can be employed in Williamson ether synthesis to facilitate the reaction between the phenoxide and the alkyl halide, especially when dealing with reactants of differing solubility.

For the formation of the amide bond, palladium-based catalysts have been utilized in the reductive carbonylation of nitroaromatics to directly yield N-arylacetamides in a one-pot reaction. mdpi.com While not directly applicable to the final step of this compound synthesis from the corresponding amine, this highlights the power of catalysis in constructing acetamide moieties. More relevantly, various coupling agents and catalysts are used in condensation reactions to activate the carboxylic acid component, facilitating the amidation process under milder conditions.

Reaction optimization is a key aspect of developing efficient synthetic routes. This involves screening different catalysts, solvents, bases, and reaction temperatures to maximize the yield and purity of the desired product while minimizing side reactions and environmental impact. For instance, the choice of a specific palladium ligand can significantly influence the selectivity of a catalytic reaction. mdpi.com

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound necessitates the preparation of key precursors, primarily 2-(3-phenoxyphenoxy)ethanamine. The construction of this intermediate involves several strategic transformations.

A common starting point is 3-phenoxyphenol . The first key transformation is the formation of the ether linkage to introduce the two-carbon side chain. This is typically achieved via a Williamson ether synthesis , where 3-phenoxyphenol is treated with a base such as sodium hydroxide or potassium carbonate, followed by reaction with a 2-haloethanol like 2-chloroethanol or 2-bromoethanol . This reaction yields the intermediate 2-(3-phenoxyphenoxy)ethanol .

The next crucial step is the conversion of the hydroxyl group of 2-(3-phenoxyphenoxy)ethanol into an amino group to form 2-(3-phenoxyphenoxy)ethanamine . Several methods can be employed for this transformation:

Gabriel Synthesis : This classic method involves the reaction of the corresponding alkyl halide (prepared from the alcohol) with potassium phthalimide. The resulting N-alkylphthalimide is then cleaved, typically with hydrazine, to release the primary amine. This method is known for providing clean primary amines without over-alkylation products.

Mitsunobu Reaction : This reaction allows for the direct conversion of the alcohol to an amine precursor. The alcohol is reacted with a nitrogen nucleophile, such as phthalimide or an azide, in the presence of triphenylphosphine and an azodicarboxylate (e.g., DEAD or DIAD). If an azide is used, it is subsequently reduced to the amine.

Conversion to Alkyl Halide followed by Nucleophilic Substitution : The alcohol can be converted to an alkyl halide (e.g., using SOCl₂ or PBr₃) and then reacted with ammonia or an ammonia equivalent. However, this method can lead to a mixture of primary, secondary, and tertiary amines.

Reductive Amination : The alcohol can be oxidized to the corresponding aldehyde, 3-phenoxyphenoxyacetaldehyde , which can then undergo reductive amination. This involves reacting the aldehyde with ammonia to form an imine, which is then reduced in situ to the primary amine using a reducing agent like sodium cyanoborohydride.

Synthesis of Key Aryl and Phenoxy Precursors

The formation of the 3-phenoxyphenol core, a diaryl ether, can be achieved through several established methods, most notably the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. nih.gov In a typical synthesis of 3-phenoxyphenol, resorcinol can be reacted with an aryl halide, such as iodobenzene, in the presence of a copper catalyst and a base. chimia.ch Modern variations of the Ullmann reaction may utilize ligands to improve reaction conditions and yields. wikipedia.org

Another approach to 3-phenoxyphenol involves the hydrolysis of diazonium salts. For instance, 3-phenoxyaniline can be diazotized and subsequently hydrolyzed to yield the desired phenol. nih.govnih.gov This method provides a high-yield pathway to 3-phenoxyphenol and its derivatives. nih.govnih.gov

Once 3-phenoxyphenol is obtained, it can be converted to the 2-(3-phenoxyphenoxy)ethoxy intermediate through a Williamson ether synthesis. This reaction involves the deprotonation of 3-phenoxyphenol with a base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with a 2-carbon electrophile, such as 2-chloroethanol or ethylene oxide. rsc.orgtcichemicals.com The resulting alcohol can then be converted to an amine.

Alternatively, the 2-(3-phenoxyphenoxy)ethanamine precursor can be synthesized through a multi-step process. For example, 3-phenoxyphenol can be reacted with chloroacetonitrile in the presence of a base. The resulting nitrile can then be reduced to the corresponding amine.

The final step in the synthesis of this compound is the acylation of 2-(3-phenoxyphenoxy)ethanamine. This is typically achieved by reacting the amine with acetic anhydride or acetyl chloride.

Table 1: Synthetic Methodologies for 3-Phenoxyphenol

MethodReactantsCatalyst/ReagentsConditionsYieldReference
Ullmann CondensationIodobenzene, ResorcinolCopper(I) chloride, 8-quinolinol, Potassium carbonateN,N-dimethylformamide, 100°C80% chimia.ch
Hydrolysis of Diazonium Salt3-PhenoxyanilineNaNO₂, H₂SO₄, H₂OTwo-phase system (cyclopentyl methyl ether/water)High nih.govnih.gov

Stereoselective Synthesis Considerations for Chiral Analogues

The development of chiral analogues of this compound requires the introduction of one or more stereocenters in a controlled manner. Asymmetric synthesis strategies can be employed to achieve high enantiomeric purity in the final compounds.

One common approach to introduce chirality is through the use of chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of subsequent reactions. nih.gov For instance, a chiral oxazolidinone auxiliary could be acylated with a phenoxyacetic acid derivative. Subsequent alkylation of the α-carbon would proceed with high diastereoselectivity, controlled by the chiral auxiliary. nih.gov After the desired stereocenter is set, the auxiliary can be cleaved to reveal the chiral carboxylic acid, which can then be coupled with the appropriate amine. Pseudoephedrine is another effective chiral auxiliary that can be used to form chiral amides, which can then be selectively alkylated. nih.govgoogle.com

Enzymatic resolution is another powerful tool for obtaining enantiomerically pure intermediates. mdpi.com A racemic mixture of a key intermediate, such as a chiral alcohol or amine, can be subjected to an enzyme that selectively reacts with one enantiomer. chimia.chfrontiersin.org For example, a lipase could be used to selectively acylate one enantiomer of a racemic alcohol precursor, allowing for the separation of the acylated and unreacted enantiomers. rsc.org Similarly, a racemic amine intermediate could be resolved through enzyme-catalyzed acylation. mdpi.com

Asymmetric catalysis offers a more direct route to chiral products. For example, the asymmetric reduction of a ketone precursor to a chiral alcohol can be achieved using a chiral catalyst. This chiral alcohol can then be carried forward in the synthesis. Alternatively, an imine intermediate could be asymmetrically reduced to a chiral amine.

For analogues with a stereocenter on the ethylamine bridge, a chiral phenethylamine derivative could be used as a starting material. The synthesis of such chiral amines can be accomplished through various methods, including the use of chiral auxiliaries or asymmetric reduction of a corresponding imine. nih.gov

The choice of stereoselective strategy will depend on the specific location of the desired stereocenter in the analogue and the availability of starting materials and reagents.

Structure Activity Relationship Sar Investigations of N 2 3 Phenoxyphenoxy Ethyl Acetamide Analogues

Influence of Phenoxy Moiety Substitution on Biological Activity

The diaryl ether structure, specifically the phenoxy moiety, is a key pharmacophore whose substitution pattern significantly dictates the biological efficacy of the compound series.

The spatial arrangement of substituents on the aromatic rings has a profound impact on activity. Studies on related phenoxybenzamide scaffolds have demonstrated that positional isomerism can dramatically alter potency. For instance, in a series of N-Boc piperazinyl derivatives, the para-substituted analogue showed the highest antiplasmodial activity (PfNF54 IC50 = 0.2690 µM), whereas the corresponding meta-substituted derivative was significantly less active (PfNF54 IC50 = 3.297 µM). mdpi.com The ortho-substituted analogues were generally less active than their para-substituted counterparts. mdpi.com This highlights that the substituent's position on the phenyl ring is a critical determinant of biological activity, likely by influencing the molecule's ability to fit into the target's binding site. mdpi.com

Furthermore, the nature of the substituent on the aromatic ring plays a vital role. The introduction of specific functional groups can enhance biological effects. For example, derivatives bearing a nitro group have been reported to exhibit notable anti-cancer, anti-inflammatory, and analgesic activities. nih.gov Similarly, the presence of a 4-methoxyphenyl (B3050149) group can contribute to a compound's solubility and biological activity. ontosight.ai

Table 1: Effect of Positional Isomerism on Antiplasmodial Activity of Phenoxybenzamide Analogues

Substituent Position Compound PfNF54 IC50 (µM) Cytotoxicity (L-6 cells IC50, µM) Selectivity Index (S.I.)
Para 37 0.2690 124.0 461.0
Meta 36 3.297 124.0 37.58
Ortho - Less active than para - -

Data sourced from a study on 2-phenoxybenzamides, which are structurally related scaffolds. mdpi.com

Halogenation of the phenoxy ring is a common strategy that often leads to improved biological activity. Halogen-containing phenoxy derivatives have been shown to possess enhanced anti-inflammatory functions. nih.gov In studies of 2-phenoxybenzamides, a 4-fluoro substitution on the phenoxy ring was found to have an advantageous effect on antiplasmodial activity. mdpi.com The introduction of a 4-fluorophenoxy substituent resulted in a compound with an excellent selectivity index of 460. researchgate.net This suggests that the electronegativity and size of the halogen atom can influence key interactions with the biological target.

Variations in alkyl chain length on related heterocyclic scaffolds, such as N-alkyl-3-benzylimidazolium salts, also demonstrate a clear impact on physical properties and intermolecular interactions, which can be extrapolated to influence biological activity. rsc.orgresearchgate.net In one study of anticonvulsant analogues, a steady increase in activity was observed as the steric size of an O-alkyl substituent decreased. nih.gov The compound with a methyl group (ED50 = 4.5 mg/kg) was more potent than the ethyl (ED50 = 7.9 mg/kg), isopropyl (ED50 = 23 mg/kg), and cyclohexyl (ED50 = 100–300 mg/kg) analogues, indicating that non-bulky substituents are preferred for this particular activity. nih.gov

Table 2: Influence of O-Alkyl Chain Size on Anticonvulsant Activity

Analogue R Substituent Compound Name MES ED50 (mg/kg, ip in mice)
Methyl (R)-1 4.5
Ethyl (R)-6 7.9
Isopropyl (R)-7 23
tert-Butyl (R)-8 30–100
Cyclohexyl (R)-9 100–300

Data from a study on (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide analogues. nih.gov

Role of the Ethyl Linker and Acetamide (B32628) Group in Molecular Interaction

The ethyl linker and terminal acetamide group are crucial for orienting the molecule within the active site of its target and for forming key binding interactions.

The acetamide group's conformation is often constrained due to restricted rotation about the amide N–CO bond and the aryl-nitrogen bond. researchgate.net This restricted rotation can lead to the existence of distinct rotational isomers (rotamers), with one being energetically preferred and thus more biologically active. researchgate.net The flexibility of the ethyl linker allows the terminal acetamide and the phenoxy pharmacophore to adopt an optimal spatial orientation for binding.

Molecular docking studies on structurally related acetamide derivatives have shown that the nitrogen atom of the acetamide moiety can form critical hydrogen bonds with amino acid residues, such as Serine and Tryptophan, in the active site of enzymes like COX-II. archivepp.comresearchgate.net This interaction is often essential for the compound's inhibitory activity, underscoring the importance of the acetamide group's conformational placement. researchgate.net

Modifications to the acetamide linkage have been explored to probe its role and potentially improve activity. The acetamide functional group is a common feature in many bioactive molecules and is amenable to prodrug design. archivepp.com Replacing or extending the acetamide moiety can have significant bioactivity implications. For instance, the synthesis of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides introduces a thiourea (B124793) fragment, which was found to interact effectively with the active site of the COX-2 enzyme. mdpi.com This modification, combining the phenoxy, alkylamide, and thiourea pharmacophores into a single molecule, resulted in compounds that were predicted to be superior to the parent 2,4-dichlorophenoxyacetic acid in binding strength. mdpi.com

In other studies, the acetamide group has been incorporated into various heterocyclic systems, such as oxadiazoles (B1248032) and pyridines, to generate novel compounds with potential anticancer properties. researchgate.net The replacement of the amide bond with other linkers, such as in phenoxy acid hydrazides, has also been shown to produce compounds with significant biological activity. nih.gov

Comparative SAR Analysis with Structurally Related Scaffolds

The SAR of N-[2-(3-phenoxyphenoxy)ethyl]acetamide analogues can be contextualized by comparing it with other structurally related scaffolds.

Phenoxybenzamides : These compounds share the diaryl ether core but replace the ethyl acetamide with a benzamide (B126) moiety. SAR studies show a strong dependence on the substitution pattern of the anilino part of the molecule. researchgate.net Similar to phenoxy acetamides, para-substitution is often favored over meta- or ortho-substitution on the terminal phenyl ring. mdpi.com

Phenoxy Acetic Acid Derivatives : In this class, the acetamide group is replaced by a carboxylic acid. Investigations into these analogues revealed that the presence of the acidic moiety enhanced peripheral anti-nociceptive action while decreasing central activity. nih.gov This demonstrates how replacing the acetamide with a different hydrogen-bonding group can shift the therapeutic profile.

Heterocyclic Acetamides : Many potent bioactive compounds incorporate the acetamide group into a heterocyclic scaffold.

Pyrazole (B372694) Acetamides : In COX-II inhibitors, a pyrazole ring attached to an acetamide spacer has shown potent anti-inflammatory efficacy. archivepp.com

Oxadiazole Acetamides : The bioisosteric replacement of a phenyl ring with a 1,3,4-oxadiazole (B1194373) moiety linked to an amide has been successfully used to create COX-II inhibitors. archivepp.com

Biological Activity and Mechanistic Studies of N 2 3 Phenoxyphenoxy Ethyl Acetamide Derivatives Non Human and in Vitro Focus

Antiparasitic Activity and Target Engagement

Derivatives of phenoxy acetamide (B32628) have demonstrated significant in vitro activity against Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease. frontiersin.org Research into a series of phenoxyacetohydrazones, which are structurally related to phenoxy acetamide, has identified compounds with potent trypanocidal effects. researchgate.netresearchgate.net These studies evaluated the compounds against different life stages of the parasite, including the bloodstream trypomastigote and the intracellular amastigote forms, which are crucial for the establishment of chronic infection. researchgate.netnih.gov

One notable derivative, (E)-N′-((5-nitrofuran-2-yl) methylene)-2-phenoxyacetohydrazide, exhibited exceptional potency against intracellular amastigotes, with a half-maximal inhibitory concentration (IC50) in the nanomolar range (40 nM). researchgate.net This level of activity was found to be approximately 38 times more potent than the standard clinical drug, benznidazole. researchgate.net Another compound from the same series, (E)-N′-(3.4-dihydroxybenzylidene)-2-phenoxyacetohydrazide, showed significant activity against the trypomastigote form, with an IC50 of 10.3 μM, which is comparable to benznidazole. researchgate.netresearchgate.net The selectivity index (SI), a measure of a compound's toxicity to the parasite versus host cells, was also favorable for these derivatives, indicating a potential for selective targeting of the parasite. researchgate.net Further studies on thymol-based phenoxy acetamide derivatives have also confirmed their antitrypanosomal effects. frontiersin.orgnih.gov

CompoundTarget Organism/CellActivity MetricValueReference
(E)-N′-((5-nitrofuran-2-yl) methylene)-2-phenoxyacetohydrazideT. cruzi (intracellular amastigotes)IC5040 nM researchgate.net
(E)-N′-(3.4-dihydroxybenzylidene)-2-phenoxyacetohydrazideT. cruzi (trypomastigotes)IC5010.3 μM researchgate.netresearchgate.net
Benznidazole (Reference Drug)T. cruzi (trypomastigotes)IC50~10.3 μM researchgate.net

The primary mechanism of action for many antifungal and antiparasitic agents involves the disruption of the ergosterol biosynthesis pathway. patsnap.comnih.gov Ergosterol is a critical component of the cell membranes in fungi and protozoa like Trypanosoma cruzi, where it serves a function analogous to cholesterol in mammalian cells. patsnap.com The pathway is a target for drug development because it is essential for the pathogen's survival and is absent in humans.

Inhibitors typically target key enzymes within this pathway, with lanosterol 14α-demethylase (also known as CYP51) being a primary target for the widely used azole class of antifungals. patsnap.comresearchgate.net Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which increases cell membrane permeability and ultimately results in cell lysis and death. patsnap.comfrontiersin.org While the precise mechanism for the antitrypanosomal activity of phenoxy acetamide derivatives is not fully elucidated, their structural features are common in compounds known to inhibit this pathway. For instance, certain pyrrole derivatives have demonstrated anti-T. cruzi activity through the inhibition of CYP51. nih.gov Given that other heterocyclic compounds operate via this mechanism, it is a plausible mode of action for phenoxy acetamide derivatives against T. cruzi.

Antimicrobial Efficacy and Structural Determinants

Various phenoxy acetamide derivatives have been synthesized and evaluated for their in vitro antibacterial properties. Studies reveal that these compounds can exhibit a spectrum of activity, with some showing notable potency, particularly against Gram-positive bacteria. nih.gov For example, a series of N-benzoyl-N′-[2-(4-chloro-phenoxy)-acetyl]-hydrazides were tested against several pathogenic bacterial strains. japsonline.com

Within this series, structural modifications, especially the substitution on the phenyl ring, were found to be critical determinants of antibacterial efficacy. Specifically, compounds featuring di-chloro or tetra-fluoro substitutions demonstrated the most significant inhibitory activity against the tested pathogens. japsonline.com Similarly, hybrid molecules incorporating 2-mercaptobenzothiazole with acetamide derivatives have yielded compounds with significant antibacterial activity, comparable to the standard drug levofloxacin. acs.org Molecular docking studies on these derivatives suggest a mechanism involving interaction with bacterial kinases and DNA gyrases. acs.org

Compound ClassKey Structural FeatureBacterial SpectrumReference
N-benzoyl-N′-[2-(4-chloro-phenoxy)-acetyl]-hydrazides3,4-dichloro or 2,3,4,5-tetrafluoro substitutionPathogenic bacterial strains japsonline.com
2-Mercaptobenzothiazole acetamide derivativesHybrid moleculeGram-positive and Gram-negative species acs.org
2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-phenyl acetamides3,5-difluorophenyl or 3-isopropylphenyl substitutionGram-positive bacteria nih.gov

The antifungal potential of phenoxy acetamide derivatives has also been an area of active investigation. The structural features that confer antibacterial activity often translate to antifungal effects as well. The aforementioned series of N-benzoyl-N′-[2-(4-chloro-phenoxy)-acetyl]-hydrazides also showed good inhibition against several pathogenic fungal strains. japsonline.com Compounds with 3,4-dichloro (compound 6e) and 2,3,4,5-tetrafluoro (compound 6f) substitutions were the most active against the tested fungi. japsonline.com This suggests that halogenation of the phenyl ring is a key structural determinant for enhancing antifungal potency in this class of compounds. The mechanism for this activity is often linked to the inhibition of crucial fungal enzymes, such as those in the ergosterol biosynthesis pathway. researchgate.net

Enzymatic Modulation and Receptor Interactions

Phenoxy acetamide derivatives are recognized as versatile scaffolds that can interact with a wide array of biological targets, including enzymes and receptors, making them relevant for various therapeutic areas beyond antimicrobial applications. nih.gov The core structure allows for modifications that can tune the molecule's affinity and selectivity for specific proteins.

Research has identified phenoxy acetamide derivatives as potent inhibitors of several key enzymes:

Cyclooxygenase-II (COX-II): Certain acetamide derivatives have been designed as selective COX-II inhibitors, which is a key target for anti-inflammatory drugs. archivepp.com

Monoamine Oxidase-B (MAO-B): Quantitative structure-activity relationship (QSAR) studies have been performed on phenoxy acetamide derivatives to develop selective MAO-B inhibitors, which are of interest for treating neurodegenerative conditions like Parkinson's disease. researchgate.net

Acetylcholinesterase (AChE): Derivatives such as 2-phenoxy-indan-1-ones have been shown to inhibit AChE, an enzyme targeted in the management of Alzheimer's disease. nih.gov

Poly (ADP-ribose) polymerase-1 (PARP-1): Some novel phenoxy acetamide derivatives have demonstrated the ability to induce apoptosis in liver cancer cells (HepG2) through the inhibition of PARP-1. nih.gov

The ability of the acetamide linkage and associated heterocyclic rings to form hydrogen bonds and other non-covalent interactions allows these molecules to bind effectively within the active sites of these diverse enzymes and receptors. nih.govarchivepp.com

Acetyl-CoA Carboxylase (ACC1) Inhibitory Mechanisms

Acetyl-CoA carboxylase (ACC) is a critical enzyme in the metabolism of fatty acids. nih.gov It exists in two primary isoforms in mammals: ACC1 and ACC2. The cytosolic ACC1 isoform catalyzes the initial and rate-limiting step in the de novo synthesis of fatty acids. nih.gov In contrast, the mitochondrial ACC2 isoform regulates fatty acid oxidation. nih.gov Due to their central role in lipid metabolism, ACC enzymes are significant targets for therapeutic intervention in metabolic diseases.

Compounds structurally related to N-[2-(3-phenoxyphenoxy)ethyl]acetamide have been identified as potent ACC inhibitors. A series of 4-phenoxy-phenyl isoxazoles were synthesized and evaluated for their ACC inhibitory activity. nih.gov Structure-activity relationship (SAR) studies revealed that bulky substituents, such as a phenylacetamide group, could enhance the enzymatic inhibitory effect. nih.gov One of the most potent compounds in this series, compound 6g (structure not provided), exhibited an IC₅₀ value of 99.8 nM against the ACC1 enzyme. nih.gov

Furthermore, a patent for ACC inhibitors includes the compound N-(1-{[6-({4-[4- isopropoxyphenoxy]phenoxy})naphthalen-2-yl]})ethyl)acetamide , highlighting the activity of the phenoxyphenoxy acetamide scaffold. google.com Another related series, N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides , were identified as novel inhibitors targeting the ACC2 isoform. researchgate.net These inhibitors function by blocking the enzyme's catalytic activity, thereby reducing the production of malonyl-CoA and impacting downstream lipid synthesis and oxidation pathways. The aryloxyphenoxypropionate ("FOPs") and cyclohexanedione ("DIMs") classes of herbicides also function by inhibiting the ACC enzyme, which is crucial for membrane synthesis in sensitive grass species. ucanr.edu

Table 1: ACC Inhibitory Activity of a Phenoxy-Phenyl Derivative
Compound ClassSpecific Compound ExampleTargetActivity (IC₅₀)
4-Phenoxy-phenyl isoxazoleCompound 6gACC199.8 nM nih.gov

Bruton's Tyrosine Kinase (BTK) Inhibition and Binding Site Analysis

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling pathways, making it a key therapeutic target for B-cell malignancies and autoimmune diseases. google.comnih.govnih.gov The inhibition of BTK can disrupt B-cell proliferation, activation, and survival. google.com

Derivatives containing a phenoxy or phenoxyphenyl moiety have been developed as potent BTK inhibitors. A notable example is 1-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one , which is a patented BTK inhibitor. google.com Another series of potent and selective irreversible inhibitors of BTK are based on a 5-phenoxy-2-aminopyridine scaffold. semanticscholar.orgnih.gov

The mechanism of these inhibitors often involves covalent modification of a specific cysteine residue (Cys481) located near the ATP-binding site of the kinase domain. semanticscholar.orgnih.gov However, to achieve greater selectivity and overcome resistance, type II inhibitors have been designed. semanticscholar.orgnih.gov These inhibitors bind to an inactive "DFG-out" conformation of the kinase, occupying not only the ATP site but also an adjacent allosteric pocket. nih.gov Molecular docking studies of a 5-phenoxy-2-aminopyridine derivative (18g ) confirmed this type II binding mode, with the aminopyridine portion forming hydrogen bonds with hinge residues (Glu475 and Thr474) and a lipophilic moiety extending into the allosteric hydrophobic pocket. nih.gov This distinct binding mode, which can differ from inhibitors that only occupy the hinge region or other pockets, contributes to the high potency and selectivity of these compounds. nih.govnih.gov

Glucokinase Activation and Glucose Homeostasis Pathways

Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a crucial role in maintaining glucose homeostasis. The activation of glucokinase can lead to increased insulin secretion and enhanced hepatic glucose uptake, making it a target for the treatment of type 2 diabetes.

Several patents disclose the use of acetamide derivatives as glucokinase activators. google.comgoogle.com These compounds are designed to be beneficial for managing conditions such as hyperglycemia, diabetes, and metabolic syndrome. google.comgoogle.com The mechanism of action for these activators involves binding to an allosteric site on the glucokinase enzyme, which is distinct from the glucose-binding site. This allosteric binding induces a conformational change in the enzyme that increases its catalytic activity and its affinity for glucose. By enhancing the function of glucokinase, these acetamide derivatives help to lower blood glucose levels, thereby contributing to the regulation of glucose homeostasis pathways.

Interactions with Neurological Targets (e.g., Histamine H₃ Receptor, Serotonin Receptors)

The histamine H₃ receptor (H₃R) is a G-protein coupled receptor predominantly found in the central nervous system (CNS). wikipedia.orgwikipedia.org It functions as a presynaptic autoreceptor on histaminergic neurons to inhibit histamine synthesis and release. wikipedia.org Crucially, it also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. wikipedia.orgwikipedia.org Antagonism of the H₃R leads to an increased release of these neurotransmitters, a mechanism that is being explored for the treatment of cognitive and neurological disorders. mdpi.comnih.gov

Compounds featuring a phenoxyalkyl structure, closely related to the this compound scaffold, have shown high affinity for the human H₃R. mdpi.com A study of acetyl- and propionyl-phenoxy-pentyl(-hexyl) derivatives identified several compounds with high binding affinity, demonstrating the suitability of this chemical framework for targeting H₃R. mdpi.com For instance, compound 8 (structure not provided) in this series displayed a Kᵢ of 12 nM for the human H₃R. mdpi.com Another related class, N-(phenoxypropyl)acetamide derivatives , has been evaluated for histamine H₂-receptor antagonistic activity. nih.gov

Regarding serotonin receptors, studies on N-benzyl phenethylamines have shown that specific aromatic substitutions are crucial for high affinity and selectivity for the 5-HT₂A receptor. nih.govresearchgate.net Molecular modeling suggests that these interactions involve key phenylalanine residues in the receptor's binding pocket. nih.gov While not directly studied with the title compound, the phenoxy groups in this compound derivatives provide the aromatic character that could facilitate similar interactions with serotonin receptor subtypes.

Table 2: In Vitro Affinity of Phenoxyalkyl Derivatives for Human Histamine H₃ Receptor (hH₃R)
Compound ClassExample CompoundAffinity (Kᵢ) for hH₃R
Propionyl-phenoxy-pentyl derivativeCompound 812 nM mdpi.com
Acetyl-phenoxy-pentyl derivativeCompound 2< 50 nM mdpi.com
Acetyl-phenoxy-hexyl derivativeCompound 4< 50 nM mdpi.com
Propionyl-phenoxy-pentyl derivativeCompound 9< 50 nM mdpi.com
Propionyl-phenoxy-pentyl derivativeCompound 1630 nM mdpi.com
Propionyl-phenoxy-hexyl derivativeCompound 1742 nM mdpi.com

Factor VIIa Inhibition and Anticoagulant Activity

Factor VIIa (FVIIa) is a serine protease that plays a critical role in initiating the extrinsic pathway of the blood coagulation cascade. The inhibition of FVIIa is a key strategy for developing novel anticoagulant agents. Research has been conducted on N-phenyl-2-(phenyl-amino) acetamide derivatives, which are structurally analogous to the title compound, for their potential as FVIIa inhibitors. The objective of these studies was to design and synthesize potent FVIIa inhibitors with enhanced anticoagulant activity. The in vitro anticoagulant effects of these synthesized compounds were evaluated using methods such as prothrombin time determination. Certain derivatives from this class demonstrated significant inhibitory and anticoagulant activities in these in vitro assays.

Anti-aggregation Studies (e.g., Amyloid-Beta Aggregation Inhibition)

The aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and fibrils is a central pathological event in Alzheimer's disease. frontiersin.org Inhibiting this aggregation process with small molecules is a promising therapeutic strategy. frontiersin.org

Studies on phenoxyindole derivatives have demonstrated their ability to inhibit Aβ₄₂ aggregation. nih.gov The mechanism involves the interference with the self-assembly of Aβ monomers into larger, neurotoxic species. frontiersin.orgnih.gov Several of these compounds showed potent activity, with IC₅₀ values for Aβ aggregation in the low micromolar range, proving more effective than the natural product curcumin, which was used as a positive control. nih.gov The anti-aggregation effect of these compounds may also be linked to their ability to inhibit acetylcholinesterase (AChE), as AChE has been shown to promote the formation of Aβ fibrils. nih.gov By directly interacting with Aβ peptides, these phenoxy-containing compounds can remodel the aggregation pathway, potentially leading to the formation of non-toxic, off-pathway species. frontiersin.org

Table 3: Anti-aggregation Activity of Phenoxyindole Derivatives on Aβ₄₂
Compound ClassExample CompoundActivity (IC₅₀)
Phenoxyindole (Methyl amide derivative)Compound 43.26 µM nih.gov
Phenoxyindole (Ethyl amide derivative)Compound 53.18 µM nih.gov
Phenoxyindole (Methyl ester derivative)Compound 7>10 µM (less potent) nih.gov
ControlCurcumin5.12 µM nih.gov

Antioxidant Properties and Radical Scavenging Mechanisms

Research into the antioxidant capabilities of various acetamide and phenoxy acetamide derivatives has been conducted, offering a foundational understanding of how these classes of compounds might interact with free radicals. However, it is crucial to note that these findings are not directly applicable to this compound, as subtle structural differences can lead to significant changes in biological activity.

General Insights from Related Compound Classes:

Studies on various acetamide derivatives have shown potential antioxidant activity through in vitro assays. nih.govresearchgate.net These investigations often employ methods such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay and assessments of cellular reactive oxygen species (ROS) and nitric oxide (NO) production. nih.govresearchgate.net The general mechanism often involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it.

Similarly, phenoxy acetyl carboxamides have been synthesized and evaluated for their ability to scavenge radicals using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS methods. The presence of the phenoxy group is often considered a key contributor to antioxidant potential, as phenolic compounds are well-known for their radical scavenging capabilities through mechanisms such as hydrogen atom transfer (HAT) and single-electron transfer (SET).

Mechanistic Considerations:

The theoretical antioxidant mechanisms for compounds containing phenolic moieties are well-documented. The HAT mechanism involves the transfer of a hydrogen atom from the antioxidant to a free radical, a process whose efficiency is related to the bond dissociation enthalpy of the O-H bond. The SET mechanism involves the transfer of an electron to the free radical, followed by proton transfer. The presence of electron-donating groups on the aromatic ring can enhance the antioxidant capacity of phenolic compounds.

Data on this compound Derivatives:

Currently, there is no specific data from in vitro antioxidant assays such as DPPH, ABTS, or cellular antioxidant assays for this compound or its derivatives in the public scientific literature. Consequently, no data tables detailing its radical scavenging activity, such as IC50 values or Trolox equivalent antioxidant capacity (TEAC), can be presented.

Computational Chemistry and Theoretical Modeling of N 2 3 Phenoxyphenoxy Ethyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), elucidate the electronic landscape and reactivity of N-[2-(3-phenoxyphenoxy)ethyl]acetamide.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govresearchgate.netxisdxjxsu.asia By calculating the electron density, DFT can determine various properties and reactivity descriptors. cyberleninka.rumdpi.com For acetamide (B32628) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G**, help in understanding physicochemical parameters and electronic properties. nih.gov These calculations can reveal the distribution of electron density, molecular electrostatic potential (MEP), and other key descriptors that govern the molecule's chemical behavior. nih.govxisdxjxsu.asia The insights gained from DFT are essential for predicting how this compound might behave in chemical reactions. researchgate.net

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and understanding biological processes.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations are widely used to predict how a ligand, such as this compound, might bind to the active site of a biological macromolecule, typically a protein. mdpi.com This process involves predicting the binding conformation and estimating the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). mdpi.comkaust.edu.sa For various acetamide derivatives, docking studies have successfully identified potential biological targets and predicted binding modes. nih.govresearchgate.net These studies help in screening for potential therapeutic agents by comparing their binding affinities to known inhibitors or reference drugs. utalca.cl The results can guide the synthesis of new compounds with potentially improved activity. researchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This technique complements the static picture provided by molecular docking by assessing the stability of the predicted binding poses and exploring the conformational flexibility of the ligand and its target. chemrxiv.orgresearchgate.net

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important area of computational chemistry focused on developing mathematical models to predict the biological activity of chemical compounds based on their structural and physicochemical properties. While specific QSAR models exclusively developed for this compound are not extensively detailed in published literature, a substantial body of research exists for the broader class of phenoxy acetamide derivatives. These studies provide a robust framework for understanding how the bioactivity of this compound could be predicted for various therapeutic targets.

The core principle of QSAR is to establish a correlation between the chemical structure and biological activity. This relationship is then used to predict the activity of new or untested compounds, thereby accelerating drug discovery by prioritizing synthesis and experimental testing. For the phenoxy acetamide scaffold, QSAR models have been successfully developed to predict activities such as enzyme inhibition, which is critical in fields like neurodegenerative disease and oncology.

One notable application of QSAR for this class of compounds is in the prediction of Hypoxia-Inducible Factor-1 (HIF-1) inhibitory activity, a key target in cancer therapy. nih.gov A study on a series of 31 substituted 2-phenoxy-N-phenylacetamide derivatives led to the development of statistically significant 2D and 3D-QSAR models.

The 2D-QSAR models were established using methods such as Multiple Linear Regression (MLR), which statistically links molecular descriptors (numerical representations of molecular properties) to biological activity. The most robust 2D model demonstrated a high correlation coefficient (r²) of 0.9469 and a cross-validated squared correlation coefficient (q²) of 0.8933. This model identified key descriptors influencing HIF-1 inhibition, including:

SssNHE-index: An electrotopological state descriptor related to the presence of nitrogen atoms.

slogp: A descriptor for lipophilicity or hydrophobicity.

T_O_N_1 and T_2_Cl_1: Atom-type E-state indices.

For a more spatially-detailed analysis, 3D-QSAR modeling was performed using a k-nearest neighbor molecular field analysis (k-NN MFA) approach. This method generates steric, hydrophobic, and electrostatic field descriptors around the aligned molecules. The resulting 3D model showed excellent correlative and predictive power, with a q² of 0.9672 and a predictive r² (pred_r²) of 0.8480. sigmaaldrich.com Such models provide crucial insights into the structural requirements for potent HIF-1 inhibition, suggesting how modifications to the phenoxy acetamide scaffold could enhance activity.

Statistical Validation of QSAR Models for HIF-1 Inhibition
QSAR Model TypeStatistical MethodCorrelation Coefficient (r²)Cross-Validated Coefficient (q²)Predictive Coefficient (pred_r²)
2D-QSARMultiple Linear Regression (MLR)0.94690.89330.7128
3D-QSARk-NN Molecular Field Analysis-0.96720.8480

The phenoxy acetamide scaffold is also prevalent in inhibitors of Monoamine Oxidase (MAO), enzymes that are important targets for treating depression and neurodegenerative disorders. ijrdpl.comnih.gov QSAR studies have been instrumental in designing selective MAO inhibitors.

In one study involving 20 phenoxy acetamide derivatives, a QSAR model for MAO-B inhibition was developed with a strong regression coefficient (r²) of 0.9033 and a q² of 0.8376. researchgate.net The analysis revealed important relationships between molecular properties and inhibitory activity:

Molecular Weight (MW): A positive correlation was found, indicating that larger, bulkier substituents could enhance MAO inhibition. researchgate.net

HOMO (Highest Occupied Molecular Orbital) Energy: This electronic descriptor showed a negative correlation, suggesting that the presence of electron-withdrawing (electrophilic) groups might increase activity. researchgate.net

Beta Polarizability (BetaPol): A negative correlation suggested that less polar groups are favorable for higher activity. researchgate.net

Another QSAR study on 28 acetamide derivatives as MAO-A inhibitors also yielded a robust model with a high correlation coefficient (r = 0.93271) and predictive ability (pred_r² = 0.764). nih.gov This model highlighted the importance of substituent bulkiness and molecular rigidity for enhancing MAO-A inhibitory activity. nih.gov

These findings are crucial for the predictive biology of this compound. By calculating the specific descriptor values (e.g., molecular weight, HOMO energy, lipophilicity) for this compound, its potential as a MAO or HIF-1 inhibitor could be estimated using these established models. This computational pre-screening allows researchers to hypothesize its biological activities before undertaking extensive laboratory experiments.

Key Findings from QSAR Models for MAO Inhibition
Enzyme TargetNumber of CompoundsKey DescriptorCorrelation with ActivityModel r²Model q²
MAO-B20Molecular WeightPositive0.90330.8376
MAO-B20HOMO EnergyNegative0.90330.8376
MAO-A28Bulkiness/RigidityPositive0.85090.92

The application of these validated QSAR models demonstrates a powerful, rational approach to drug design, enabling the prediction of biological profiles for compounds like this compound based on its distinct molecular structure.

Advanced Analytical Characterization of N 2 3 Phenoxyphenoxy Ethyl Acetamide and Analogues

Spectroscopic Elucidation Techniques

The structural elucidation of N-[2-(3-phenoxyphenoxy)ethyl]acetamide and its analogues relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and connectivity of the atoms within the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy are valuable techniques for identifying the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups. The N-H stretching vibration of the secondary amide should appear as a distinct band around 3300 cm⁻¹. The carbonyl (C=O) stretching of the amide group, known as the Amide I band, is anticipated to be a strong absorption near 1650 cm⁻¹. The C-O-C stretching of the ether linkages would likely produce strong bands in the region of 1250-1000 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the phenoxy-phenoxy aromatic system. It is expected to show absorption maxima in the ultraviolet region, likely around 270-280 nm, corresponding to the π to π* transitions of the benzene (B151609) rings. The presence of the ether and acetamide (B32628) groups may cause slight shifts in the absorption wavelengths.

Below is a table summarizing the expected characteristic IR absorption bands for this compound.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
N-H (Amide)Stretching~ 3300
C=O (Amide I)Stretching~ 1650
C-N (Amide II)Bending~ 1550
C-O-C (Ether)Asymmetric Stretching1250 - 1200
C-O-C (Ether)Symmetric Stretching1050 - 1000
Aromatic C-HStretching3100 - 3000
Aromatic C=CStretching1600 - 1450

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The exact mass of this compound is 271.12084 Da. chemicalbridge.co.uk

In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z 271. The fragmentation of this molecular ion would likely involve cleavage of the ether and amide bonds. Key fragmentation pathways could include the loss of the acetamide side chain and cleavage of the ether linkages, leading to characteristic fragment ions. For instance, a fragment corresponding to the phenoxyphenoxy moiety could be observed. Analysis of these fragmentation patterns is crucial for confirming the proposed structure. nist.govnist.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its analogues.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing non-volatile compounds like this compound. A reversed-phase HPLC method would be the most common approach for its separation and purity determination. sielc.com

Method development would involve optimizing several parameters to achieve good resolution and peak shape. A typical starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.comsielc.com The mobile phase composition could be run in either an isocratic or gradient mode to ensure efficient separation from any impurities or related analogues. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance, likely around 275 nm for this compound.

For method validation, parameters such as linearity, precision, accuracy, specificity, and sensitivity (limit of detection and limit of quantitation) would need to be established according to standard guidelines to ensure the reliability of the analytical results.

A hypothetical HPLC method for this compound is outlined in the table below.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Injection Volume 10 µL
Column Temperature 25 °C

Advanced Separation Techniques (e.g., Ultra-Performance Liquid Chromatography)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. sielc.comsielc.com UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which necessitates higher operating pressures.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. For acetamide derivatives, this technique elucidates the solid-state structure, revealing the molecule's preferred spatial orientation and the nature of the intermolecular forces that govern the crystal packing.

The crystal structure of this compound has not been publicly reported; however, analysis of closely related acetamide analogues provides significant insight into the likely structural features. X-ray diffraction studies on various acetamide derivatives consistently reveal detailed conformational data. researchgate.net

For instance, in the analysis of N-(2-Bromophenyl)acetamide, the dihedral angle between the benzene ring and the acetamide side chain was determined to be 42.75 (14)°. researchgate.net This twist is a critical conformational parameter, indicating a non-planar relationship between the aromatic and amide moieties. researchgate.net The bond lengths within the amide group, specifically the C(carbonyl)-N and C(aromatic)-N distances, are also key indicators of electronic effects like conjugation. researchgate.net In similar structures, the bond angle sum around the nitrogen atom often approaches 360°, suggesting an sp2-hybridized state. researchgate.net

In other analogues, such as N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide, the conformation of aliphatic rings, like the chair conformation of a cyclohexyl group, is precisely determined. researchgate.net Such analyses establish the lowest energy conformation of the molecule in the solid state. For this compound, a crystallographic study would be expected to define the torsion angles along the flexible ethyl-ether linkage and the dihedral angles between the two phenyl rings of the phenoxyphenoxy group.

Table 1: Representative Crystallographic Data for an Acetamide Analogue

Parameter Value
Compound Name N-(2-Bromophenyl)acetamide
Molecular Formula C₈H₈BrNO
Crystal System Monoclinic
Space Group P2₁/c
Dihedral Angle (Aromatic Ring to Amide Plane) 42.75 (14)°
C(aromatic)-N Bond Length 1.418 (4) Å

Data sourced from a study on N-(2-Bromophenyl)acetamide. researchgate.net

The crystal packing of acetamide derivatives is typically dominated by intermolecular hydrogen bonds. The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of robust networks that define the supramolecular architecture. researchgate.net

In the vast majority of related crystal structures, molecules are linked by N—H⋯O hydrogen bonds. researchgate.netresearchgate.netresearchgate.net These interactions commonly connect molecules into infinite chains or layered sheets. researchgate.netresearchgate.net For example, in the crystal structure of N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide, molecules are connected via N—H⋯O hydrogen bonds to form chains that extend along the c-axis. researchgate.net Similarly, the structure of 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide features strong hydrogen bonds that dictate the crystal packing. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. It serves as a crucial quality control step to verify the empirical and molecular formula of a newly synthesized compound, ensuring its purity and confirming its identity. mdpi.comsemanticscholar.org

The procedure involves the combustion of a small, precisely weighed sample under controlled conditions. The resulting combustion products (e.g., CO₂, H₂O, N₂) are collected and measured, allowing for the calculation of the percentage composition of each element. The experimentally determined ("found") percentages are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. researchgate.net A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's compositional integrity. mdpi.com

For this compound, the molecular formula is C₁₆H₁₇NO₃. chemicalbridge.co.uk The theoretical elemental composition calculated from this formula is presented in the table below.

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Molar Mass ( g/mol ) % Composition
Carbon C 12.011 192.176 70.83%
Hydrogen H 1.008 17.136 6.32%
Nitrogen N 14.007 14.007 5.16%
Oxygen O 15.999 47.997 17.69%

| Total | | | 271.316 | 100.00% |

Experimental verification for a synthesized batch of this compound would require obtaining elemental analysis results where the percentages of C, H, and N closely match these theoretical values. mdpi.comresearchgate.net

Non Medical Applications and Broader Scientific Impact of Phenoxyacetamide Derivatives

Insect Growth Regulatory Activity and Environmental Impact Considerations

Phenoxyacetamide derivatives have emerged as a promising scaffold in the development of novel insect growth regulators (IGRs). Unlike traditional insecticides that often target the nervous system of insects, IGRs interfere with specific physiological processes essential for insect development, such as molting, metamorphosis, and embryogenesis. This targeted mode of action can result in greater selectivity and a more favorable environmental profile.

Research into novel N-(4-chlorophenyl)-2-phenoxyacetamide derivatives has demonstrated their potential as effective insecticidal agents. In a study focused on the cotton leafworm, Spodoptera littoralis, a significant agricultural pest, several synthesized phenoxyacetamide compounds exhibited notable insecticidal efficacy. researchgate.net The core structure of these molecules allows for various chemical modifications, leading to a range of biological activities.

The insect growth regulatory activity of these derivatives is often attributed to their ability to mimic or disrupt the function of insect hormones, such as juvenile hormone or ecdysone. By doing so, they can prevent larvae from developing into pupae or cause the emergence of sterile or malformed adults, ultimately leading to a reduction in the pest population. The effectiveness of certain phenoxyacetamide derivatives against S. littoralis underscores the potential of this chemical class in modern pest management strategies. researchgate.net

Table 1: Insecticidal Efficacy of Selected Phenoxyacetamide Derivatives against Spodoptera littoralis

Compound ID Mortality Rate (%)
12 Excellent
6b Excellent
6c Excellent

Data sourced from a study on novel N-(4-chlorophenyl)-2-phenoxyacetamide derivatives. researchgate.net

The environmental impact of IGRs is generally considered to be lower than that of broad-spectrum neurotoxic insecticides. Their specificity towards insects means they often have reduced toxicity to non-target organisms, including mammals, birds, and fish. nih.gov Furthermore, because they target processes unique to arthropods, the risk to beneficial insects can be minimized through careful selection of the compound and application timing. However, as with any chemical agent introduced into the environment, a thorough assessment of the persistence, bioaccumulation, and potential ecosystem effects of phenoxyacetamide-based IGRs is crucial.

Application in Corrosion Inhibition Studies for Material Science

The prevention of corrosion is a critical aspect of material science and industrial maintenance, with significant economic and safety implications. Organic compounds, particularly those containing heteroatoms such as nitrogen and oxygen, have been extensively studied as corrosion inhibitors. nih.gov The molecular structure of phenoxyacetamide derivatives, which includes both ether linkages (oxygen) and an amide group (nitrogen and oxygen), makes them theoretically suitable candidates for this application.

Corrosion inhibitors function by adsorbing onto the surface of a metal, forming a protective film that isolates the metal from the corrosive environment. This adsorption can occur through physical interactions (electrostatic forces) or chemical bonding (chemisorption), where the lone pair electrons of the heteroatoms coordinate with the vacant d-orbitals of the metal. This barrier layer impedes the electrochemical processes of corrosion, namely the anodic dissolution of the metal and the cathodic reduction of corrosive species.

Role as Chemical Probes in Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, within a complex biological system. imperial.ac.uk They are invaluable tools for elucidating biological pathways, validating drug targets, and understanding disease mechanisms. The development of a chemical probe often begins with a molecule that exhibits a known biological activity.

Phenoxyacetamide derivatives have been shown to possess a range of biological activities. For instance, various 2-phenoxyacetamide (B1293517) analogues have been synthesized and identified as potent and selective inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are important targets for antidepressant drugs. nih.govnih.gov This demonstrated bioactivity makes the phenoxyacetamide scaffold a promising starting point for the design of chemical probes.

To function as a chemical probe, a bioactive molecule like a phenoxyacetamide derivative would typically be modified to include a reporter tag (e.g., a fluorescent group or a radioactive isotope) or a reactive group for covalent labeling of the target protein. These modifications allow for the visualization, isolation, and identification of the biological target and its interaction partners.

For example, a phenoxyacetamide-based MAO inhibitor could be functionalized with a photo-affinity label and a clickable alkyne handle. Upon exposure to UV light, the probe would covalently bind to the MAO enzyme. The alkyne handle would then allow for the attachment of a fluorescent dye or biotin (B1667282) via a bio-orthogonal click chemistry reaction, enabling the detection and pull-down of the enzyme from cell lysates. Such a tool would be instrumental in studying the expression levels, localization, and activity of MAO enzymes in different tissues and disease states. While the specific use of N-[2-(3-phenoxyphenoxy)ethyl]acetamide as a chemical probe has not been reported, the demonstrated biological activities of its structural relatives suggest a strong potential for this class of compounds in the development of sophisticated tools for chemical biology research.

Q & A

Q. Q: What are the common synthetic routes for N-[2-(3-phenoxyphenoxy)ethyl]acetamide, and how can reaction conditions be optimized for yield?

A: The compound can be synthesized via multi-step reactions involving substitution and condensation. For example, substitution reactions using 3-chloro-4-fluoronitrobenzene and phenoxyethanol under alkaline conditions yield intermediates, followed by reduction (e.g., iron powder in acidic conditions) and condensation with cyanoacetic acid . Optimization includes controlling pH (e.g., K₂CO₃ for deprotonation) and using aprotic solvents like acetonitrile to minimize side reactions. Yield improvements (75%–95%) are achieved by monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., 1:1.5 molar ratios of reactants) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.